molecular formula C10H10ClFN2O B1404611 {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1327645-29-3

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B1404611
CAS No.: 1327645-29-3
M. Wt: 228.65 g/mol
InChI Key: ZPLWNLJELZGOOC-UHFFFAOYSA-N
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Description

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Mechanism of Action

Target of Action

The primary targets of the compound {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochlorideIsoxazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets

Mode of Action

The mode of action of This compoundIsoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

The specific biochemical pathways affected by This compoundIsoxazole derivatives have been found to impact a variety of biochemical pathways, suggesting that this compound may also have diverse effects

Result of Action

The molecular and cellular effects of This compoundIsoxazole derivatives have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects

Biochemical Analysis

Biochemical Properties

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, this compound can interact with proteins involved in cellular metabolism, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activities. For example, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability under various experimental conditions, but it can undergo degradation over extended periods. Studies have shown that the long-term effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. These dosage effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activities of key metabolic enzymes, leading to changes in metabolite levels. For instance, this compound can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, thereby altering the rate of glucose metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, and it can bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction between hydroximinoyl halides and dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride: Similar structure but with a methoxy group instead of a fluorine atom.

    {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLWNLJELZGOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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